

Technical Guide: Stability Profile of (H-Cys-OMe)₂·2HCl[1]

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: (H-Cys-OMe)₂·2HCl

CAS No.: 144000-36-2

Cat. No.: B613291

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Compound: L-Cystine Dimethyl Ester Dihydrochloride CAS: 32854-09-4 Molecular Formula: C₈H₁₆N₂O₄S₂[1]·2HCl Core Application: Peptide synthesis intermediate, prodrug precursor, redox-sensitive crosslinker.

Executive Summary & Chemical Identity

(H-Cys-OMe)₂·2HCl is the dihydrochloride salt of the disulfide dimer of L-cysteine methyl ester. Its stability is governed by three competing electrophilic/nucleophilic sites:

- The Methyl Ester: Susceptible to hydrolysis (saponification) and aminolysis.
- The Disulfide Bridge: Susceptible to redox cleavage and thiol-disulfide exchange (scrambling).
- The Ammonium Group: The protonation state (controlled by pH) acts as the "on/off" switch for the molecule's reactivity.

Key Stability Takeaway: The compound is kinetically stable only when the amine is protonated (pH < 4.0) and stored dry. At neutral or basic pH, the deprotonated amine triggers rapid self-polymerization and hydrolysis.

pH-Dependent Stability Matrix[2]

The stability of (H-Cys-OMe)₂ is non-linear relative to pH.[2] The following table summarizes the degradation kinetics and dominant mechanisms at various pH levels.

pH Range	Stability Status	Dominant Species	Primary Degradation Mechanism	Half-Life () Estimate*
< 2.0	High Stability	(Fully Protonated)	Acid-catalyzed hydrolysis (Very Slow)	> 30 Days (Solution)
3.0 – 5.0	Metastable	/ Equilibrium	Slow Hydrolysis; Trace Disulfide Exchange	24 – 48 Hours
6.0 – 7.5	Low Stability	(Free Base)	Polymerization (Intermolecular Aminolysis) & Hydrolysis	< 4 Hours
> 8.0	Critical Instability	/ Thiolate	Rapid Saponification & Disulfide Scrambling	< 30 Minutes

*Estimates based on general amino acid ester kinetics in aqueous solution at 25°C.

Degradation Mechanisms: A Deep Dive

A. The "Free Base" Cascade (pH > 6.0)

The dihydrochloride salt (.2HCl) locks the amine groups in a protonated state (), rendering them non-nucleophilic. As pH rises above 6.0 (approaching the pKa of the -amine, ~7.5), the amine deprotonates ().

Unlike linear dipeptides which form Diketopiperazines (DKP) via intramolecular "backbiting," (H-Cys-OMe)₂ is a dimer. It cannot cyclize directly. Instead, the free amine of one molecule attacks the methyl ester of a neighboring molecule.

- Result: Formation of oligomers and polymers (poly-cysteine methyl ester networks).
- Visual Indicator: Solution becomes cloudy or precipitates/gels.

B. Base-Catalyzed Hydrolysis (Saponification)

At pH > 8.0, the hydroxide ion (

) acts as a potent nucleophile, attacking the ester carbonyl directly.

- Reaction:

(L-Cystine) +

.

- Consequence: Loss of the protecting group, rendering the molecule useless for ester-requiring synthesis steps.

C. Disulfide Scrambling (Thiol-Disulfide Exchange)

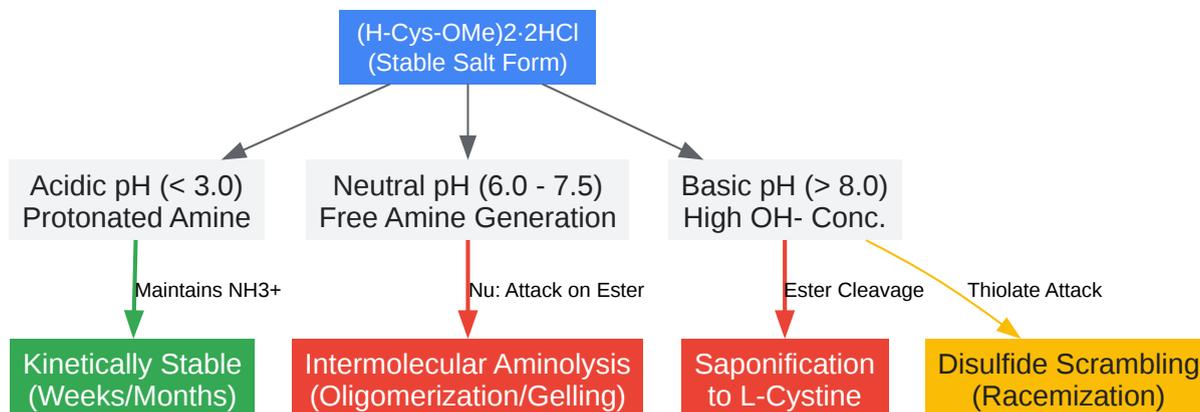
At basic pH, trace amounts of free thiols (generated via hydrolysis or reduction) exist as thiolate anions (

). These are aggressive nucleophiles that attack the disulfide bond of (H-Cys-OMe)₂.

- Mechanism:
- Result: If other thiols are present, you get mixed disulfides. If pure, you get racemization or oligomerization.

Visualization of Degradation Pathways

The following diagram illustrates the divergent degradation pathways based on environmental pH.



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Figure 1: Divergent degradation pathways of L-Cystine dimethyl ester. Note the distinct shift from stability in acid to polymerization/hydrolysis in base.

Experimental Protocols

To ensure data integrity, analytical workflows must "freeze" the equilibrium immediately upon sampling.

Protocol A: HPLC Stability Assay

Objective: Quantify (H-Cys-OMe)₂ vs. L-Cystine (hydrolysis product).

- Mobile Phase Preparation:
 - Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2). Critical: The acid stabilizes the sample on-column.
 - Phase B: 0.1% TFA in Acetonitrile.
- Sample Preparation (The "Quench" Step):
 - If sampling from a neutral/basic reaction mixture, immediately dilute the aliquot 1:10 into 0.1 M HCl or 1% TFA.

- Why: This instantly protonates the amines and neutralizes hydroxide, stopping hydrolysis and polymerization dead in its tracks.
- Chromatography:
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
 - Gradient: 0% to 40% B over 15 minutes. (Cystine species are polar; high organic is not needed).
 - Detection: UV at 210 nm (amide/ester bond) and 254 nm (disulfide weak absorbance).

Protocol B: Solubility & Handling

Objective: Dissolving without degrading.

- Solvent Choice: Always use degassed water or buffer. Oxygen promotes disulfide oxidation/scrambling.
- Dissolution:
 - Dissolve the .2HCl salt in water. The natural pH will be acidic (~ pH 2-3). Do not adjust pH upward until the exact moment of reaction.
 - If a neutral solution is required, add the base (e.g., TEA or NaOH) dropwise immediately before use. Do not store the neutralized solution.

Storage Recommendations

- State: Solid powder.
- Temperature: -20°C (Desiccated).
- Atmosphere: Argon or Nitrogen blanket (prevents moisture absorption and oxidation).
- Shelf-Life:
 - Solid (Desiccated, -20°C): > 2 years.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Solution (Acidic, 4°C): ~1 week.[6]
- Solution (Neutral/Basic): Use immediately (< 1 hour).

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